(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane
Description
These standardized identifiers facilitate the accurate retrieval of information about the compound across different scientific databases and literature resources, ensuring consistency in chemical identification and reference.
Molecular Formula and Exact Mass Determination
The molecular formula of this compound is C₁₄H₁₀F₃NO₂, indicating the presence of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.
Based on this atomic composition, the calculated molecular weight is 281.23 grams per mole (g/mol). This value represents the average mass of the molecule considering the natural isotopic abundances of its constituent elements.
The exact mass, which reflects the mass of the molecule composed of the most abundant isotopes of each element, has been determined through high-resolution mass spectrometry. This parameter is particularly valuable for analytical identification and confirmation of molecular identity.
Table 3: Molecular Weight and Physical Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀F₃NO₂ | |
| Molecular Weight | 281.23 g/mol | |
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 347.7±37.0 °C at 760 mmHg | |
| Flash Point | 164.1±26.5 °C |
The elemental composition confirms the presence of the key structural features: the diarylmethane backbone (contributing the majority of carbon and hydrogen atoms), the trifluoromethyl group (contributing three fluorine atoms), and the nitro group (contributing one nitrogen and two oxygen atoms).
InChI Keys and SMILES Notation
For computational and database applications, this compound is represented using standardized chemical identifier notations, particularly the International Chemical Identifier (InChI) system and the Simplified Molecular Input Line Entry System (SMILES).
The standard InChI for this compound is:
InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)18(19)20/h1-7,9H,8H2
This complex string encodes the complete structural information of the molecule, including atom connectivity, stereochemistry, isotopic composition, and charge state, in a machine-readable format.
The corresponding InChI Key, which serves as a condensed hashed version of the full InChI, is:
BVMZOVZSFBBWPO-UHFFFAOYSA-N
This alphanumeric identifier provides a fixed-length representation that facilitates rapid database searching and structure matching.
The canonical SMILES notation for the compound is:
c1cc(cc(c1)C(F)(F)F)Cc2ccc(cc2)N+[O-]
This linear text string represents the molecular structure through a series of atoms, bonds, and structural features, providing a concise yet complete description of the molecule. The SMILES notation explicitly shows the methylene bridge (Cc) connecting the two aromatic rings, the trifluoromethyl group (C(F)(F)F), and the nitro group (N+[O-]).
These standardized chemical identifiers play crucial roles in various computational applications, including structure searching, similarity assessment, and property prediction, facilitating the integration of chemical information across different platforms and databases.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)18(19)20/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMZOVZSFBBWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654256 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86845-31-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86845-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane is a notable organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and observed effects in different biological contexts.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several chemical reactions that incorporate nitro and trifluoromethyl groups into the phenyl rings. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which validate the presence of the desired functional groups and overall molecular structure .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its anticancer properties, antibacterial effects, and interactions with cellular mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing promising cytotoxic effects. The following table summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 6.40 |
| A-549 (Lung Cancer) | 22.09 |
| HeLa (Cervical Cancer) | 15.00 |
These values indicate that the compound exhibits significant cytotoxicity, particularly against MCF-7 cells, which are known for their sensitivity to various anticancer agents .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased caspase-3/7 activity in MCF-7 cells, suggesting a pathway towards programmed cell death . Additionally, molecular docking studies indicate strong interactions between the compound and specific cellular receptors, enhancing its potential as an effective therapeutic agent .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 2.0 |
| Enterococcus faecalis (VRE) | 5.0 |
These findings suggest that the compound could be developed further as a novel antibacterial agent .
Case Studies
- Study on Anticancer Efficacy : A detailed investigation into the effects of this compound on MCF-7 cells revealed that it not only inhibited cell proliferation but also caused morphological changes indicative of apoptosis, such as nuclear fragmentation and membrane blebbing .
- Antibacterial Assessment : In a study assessing the antibacterial properties of various trifluoromethylated compounds, this compound was among those demonstrating significant activity against resistant bacterial strains, underscoring its potential utility in treating infections caused by antibiotic-resistant pathogens .
Scientific Research Applications
(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane, also known as CAS 86845-31-0, is a chemical compound with diverse applications, including use as an intermediate in pharmaceutical production and as a lampricide .
Pharmaceutical Applications
this compound is used in the production of High Potency Active Pharmaceutical Ingredients (HPAPI) that require handling in specialized cleanroom conditions. These conditions range from Class 100 to Class 100,000, indicating the need for stringent environmental controls during manufacturing.
Control of Invasive Species
The compound 3-trifluoromethyl-4-nitrophenol (TFM), which shares a similar structure, is used as a lampricide to control sea lamprey populations in freshwater lakes and tributaries . TFM has been employed in the United States and Canada for over 35 years for this purpose . It affects the energy metabolism of lamprey larvae by causing a mismatch between ATP supply and demand, effectively starving the nervous system .
Impact on Non-Target Species
Studies have assessed the toxicity of TFM to non-target species, including American eel, haliplid water beetles, and unionid mussels, to understand its ecological impact . TFM can also affect algae, influencing their net dissolved oxygen production and respiration, which can be critical in aquatic ecosystems .
Gene Expression Studies
Research on the lampricide TFM has shown that exposure to this compound results in increased expression of carbohydrate transporters in Saccharomyces cerevisiae, a yeast species . These findings suggest potential sublethal effects and provide insights into gene expression changes upon exposure to TFM .
Comparison with Similar Compounds
Substituent Effects on Sensor Performance
The 4-nitrophenyl group is a critical component in chemo-selective colorants for sensor applications. For example, 8-(4-nitrophenyl)-4,4-difluoro-2,6-dibromoborodipyrrole methane (NO₂Br₂BDP) demonstrates pronounced sensitivity to linalool, a tea fermentation byproduct, due to its nitro-substituted aromatic system . However, sensors based on this compound exhibit reduced specificity for structurally similar volatile organic compounds (VOCs) and lower sensitivity at trace concentrations compared to other metalloporphyrin derivatives like bis[8-phenyldipyrromethene]nickel(II) ((HBDP)₂Ni(II)) or bis[8-(4-carbazolephenyl)dipyrromethene]nickel (pCarBDP) . This suggests that while nitro groups enhance electron-deficient character, trifluoromethyl substituents (as in the target compound) may offer improved steric or electronic tuning for selective VOC detection.
Table 1: Sensor Performance of Nitrophenyl-Containing Compounds
| Compound | Target Analyte | Sensitivity | Specificity | Key Limitation |
|---|---|---|---|---|
| NO₂Br₂BDP | Linalool | High | Moderate | Low specificity for analogs |
| (HBDP)₂Ni(II) | 3-Hexenylisovalerate | Moderate | High | Limited VOC range |
| pCarBDP | Geraniol | High | High | Synthesis complexity |
Antimicrobial Activity in Thiadiazole Derivatives
Nitrophenyl-containing heterocycles, such as 1,3,4-thiadiazole derivatives, demonstrate significant antimicrobial activity. For instance, derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and pyrazolyl precursors exhibit enhanced efficacy against E. coli, B. mycoides, and C. albicans compared to non-nitrated analogs . The nitro group’s electron-withdrawing nature likely enhances intermolecular interactions with microbial enzymes or membranes.
Table 2: Antimicrobial Activity of Nitrophenyl Derivatives
| Compound Class | Key Substituent | Efficacy vs. E. coli | Efficacy vs. C. albicans |
|---|---|---|---|
| 1,3,4-Thiadiazole (Nitrophenyl) | 4-Nitrophenyl | High | Moderate |
| 1,3,4-Thiadiazole (Methyl) | Methyl | Low | Low |
Reactivity and Stability in Nitrophenyl-Containing Compounds
The reactivity of nitrophenyl derivatives is highly substituent-dependent. For example, 4-nitrophenyl boronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol (rate constant: 0.0586 s⁻¹ at pH ~11), whereas its pinacol ester reacts more slowly due to steric hindrance .
Table 3: Reactivity of Nitrophenyl Derivatives
| Compound | Reaction with H₂O₂ | Rate Constant (s⁻¹) | pH Optimum |
|---|---|---|---|
| 4-Nitrophenyl boronic acid | Rapid oxidation to 4-NP | 0.0586 | 11 |
| Pinacol ester analog | Slower oxidation to 4-NP | 0.0321 | 11 |
Impact of Trifluoromethyl vs. Other Electron-Withdrawing Groups
The 3-trifluoromethyl-phenyl group in the target compound distinguishes it from analogs with nitro or carbazole substituents. While -NO₂ enhances electrophilicity and sensor sensitivity, -CF₃ provides greater thermal and metabolic stability due to its strong C-F bonds. For instance, in sensor materials, trifluoromethyl groups may reduce nonspecific interactions with non-target VOCs compared to nitro groups . In medicinal chemistry, -CF₃ substituents are often favored for their balance of lipophilicity and stability, as seen in FDA-approved drugs like Celecoxib.
Preparation Methods
Preparation of 3-(Trifluoromethyl)-4-nitrophenyl Intermediates
A key precursor is 3-(trifluoromethyl)-4-nitrophenol or related derivatives. The preparation involves diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis under controlled conditions:
- Diazotization : 3-(trifluoromethyl)-4-nitroaniline is treated with sodium nitrite in acidic aqueous media at low temperature (0–5 °C) to form the diazonium salt.
- Hydrolysis : The diazonium salt is then hydrolyzed in a boiling mixture of xylene and aqueous copper sulfate pentahydrate, which acts as a catalyst and facilitates the conversion to 3-(trifluoromethyl)-4-nitrophenol.
- Isolation : The product is recovered by separation of the organic layer, washing, and distillation or crystallization.
| Parameter | Value/Condition |
|---|---|
| Temperature (diazotization) | 0–5 °C |
| Reagents | Sodium nitrite, sulfuric acid |
| Hydrolysis medium | Xylene and copper sulfate pentahydrate |
| Hydrolysis temperature | Boiling reflux |
| Yield of 3-(trifluoromethyl)-4-nitrophenol | Up to 90% (optimized conditions) |
This method yields high purity 3-(trifluoromethyl)-4-nitrophenol, an important intermediate for further coupling steps.
Trifluoromethylation Techniques
Trifluoromethyl groups are introduced via direct trifluoromethylation reactions or by using trifluoromethyl-containing reagents:
- Radical trifluoromethylation : Using sodium trifluoromethanesulfinate and tert-butyl peroxide as initiator, trifluoromethyl radicals are generated and added to aromatic substrates.
- Substrate scope : Aminobenzyl cyanide derivatives can be trifluoromethylated to form 3-trifluoromethyl-4-aminophenyl intermediates, which are further transformed via diazotization and reduction to yield trifluoromethyl-substituted benzyl cyanides.
This approach is environmentally friendlier and provides high yields with good regioselectivity.
Formation of (4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane
The methane linkage between the two aromatic rings can be introduced by:
- Nucleophilic substitution or coupling reactions involving activated intermediates such as benzyl cyanides or diazocarbonyl compounds.
- Reduction of diazonium salts or related intermediates to form the methylene bridge.
- Palladium-catalyzed cycloisomerization or cross-coupling reactions have also been reported for related systems, providing efficient access to complex aromatic structures.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine to diazonium | 3-(trifluoromethyl)-4-nitroaniline, NaNO2, H2SO4, 0–5 °C | Diazonium salt | High conversion |
| Hydrolysis | Diazotization salt hydrolysis | Boiling xylene + CuSO4·5H2O | 3-(trifluoromethyl)-4-nitrophenol | Up to 90% yield |
| Trifluoromethylation | Radical trifluoromethylation | Sodium trifluoromethanesulfinate, tert-butyl peroxide | 3-trifluoromethyl-4-aminophenyl intermediates | High regioselectivity, good yield |
| Reduction & Coupling | Diazotization reduction, coupling | Hypophosphorous acid, vinyl acetic monomer | Methane-linked aromatic compound | Efficient for benzyl cyanides |
| Palladium-catalyzed cyclization | Intramolecular cycloisomerization | Pd catalyst, cyanomethyl phenyl esters | Substituted heterocycles | Useful for complex derivatives |
Research Findings and Optimization Notes
- The use of copper sulfate pentahydrate in the hydrolysis step significantly improves the yield of 3-(trifluoromethyl)-4-nitrophenol compared to conventional acid hydrolysis.
- Xylene as an organic phase during hydrolysis enhances separation and purity.
- The amount of copper sulfate affects the yield; higher amounts (20 g per gram-mole substrate) give yields up to 90%, while lower amounts reduce yield to ~69–77%.
- Radical trifluoromethylation offers a mild and selective method to introduce trifluoromethyl groups, avoiding harsh reagents.
- Diazotization and reduction steps must be carefully controlled to avoid side reactions and degradation of sensitive trifluoromethyl groups.
Q & A
Q. What role does this compound play in designing nanoporous materials for gas separation?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
